![molecular formula C5H6N2O3 B2668700 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide CAS No. 890095-65-5](/img/structure/B2668700.png)
5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide
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Description
5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .
Synthesis Analysis
HMF is produced by the acid-catalyzed dehydration of hexoses . It can also be produced directly from biomass in good isolated yields . The synthesis of HMF has been performed on various feedstocks such as glucose, fructose, oligo- and poly-saccharides .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology and growth mechanism of HMF derived humins .Chemical Reactions Analysis
Various transformations of HMF have been studied, including hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation . The reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack has been supported by FTIR data .Physical And Chemical Properties Analysis
HMF has a molar mass of 126.111 g·mol −1. It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C . It is highly soluble in both water and organic solvents .Mechanism of Action
Future Directions
HMF is a promising renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . The production and value addition of various hydrophobic analogs of HMF have been discussed in recent research .
properties
IUPAC Name |
5-(hydroxymethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIAMRXJXVWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide |
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